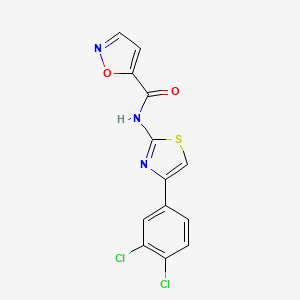
5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one, also known as 5-Bromo-1-MPP, is a heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. It is a synthetic compound that has been used in scientific research for a variety of purposes, ranging from pharmacological studies to biochemical experiments. 5-Bromo-1-MPP has been found to have a wide range of properties and applications, making it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-oneP has been used in a wide variety of scientific research applications, including pharmacological studies, biochemical experiments, and cell culture studies. It has been used as a probe for the study of enzyme kinetics and as a tool for studying the effects of drugs on cellular metabolism. 5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-oneP has also been used to study the effects of oxidative stress on cells and to investigate the role of oxidative stress in neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-oneP is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, including tyrosine kinases and cyclooxygenases. It is also believed to act as an antagonist of certain G-protein coupled receptors, such as the adenosine A2A receptor.
Biochemical and Physiological Effects
5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-oneP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and cyclooxygenases. It has also been shown to inhibit the activity of certain G-protein coupled receptors, such as the adenosine A2A receptor. In addition, 5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-oneP has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-oneP in laboratory experiments is its relatively low cost and easy availability. Additionally, the compound is easy to synthesize and can be used in a variety of applications. However, there are some limitations to using 5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-oneP in laboratory experiments. For example, the compound is not very stable and can degrade over time. Additionally, the compound can be toxic at high concentrations and can cause adverse side effects in some individuals.
Zukünftige Richtungen
Due to its wide range of properties and applications, 5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-oneP has a great potential for use in a variety of research areas. Some potential future directions for the use of 5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-oneP include:
• Further exploration of its pharmacological properties and potential applications in drug development
• Investigation of its effects on oxidative stress and its potential role in neurodegenerative diseases
• Further exploration of its effects on G-protein coupled receptors and its potential role in signal transduction
• Investigation of its effects on enzyme kinetics and its potential role in drug metabolism
• Further exploration of its antioxidant and anti-inflammatory properties and its potential role in disease treatment
• Investigation of its potential use in cancer research and drug development
• Further exploration of its potential use in cell culture studies and its potential role in drug discovery.
Synthesemethoden
5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-oneP can be synthesized through a variety of techniques, including the Grignard reaction and the Wittig reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal, while the Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt. Both reactions yield 5-bromo-1-MPP as the final product.
Eigenschaften
IUPAC Name |
5-bromo-1-(2-methoxyphenyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-5-3-2-4-9(10)14-7-8(12)6-13-11(14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQXGMKTIGDCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


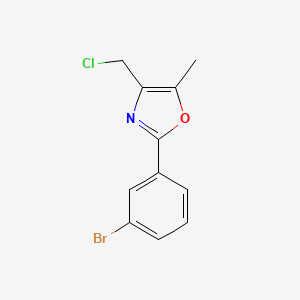

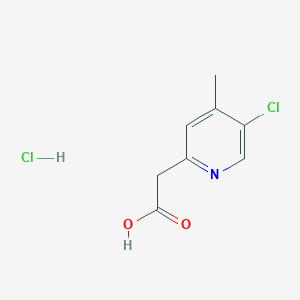
![N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2907845.png)
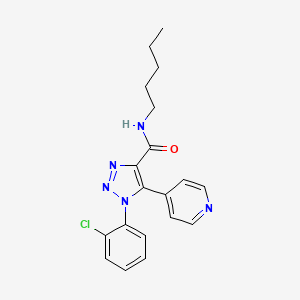
![(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2907848.png)
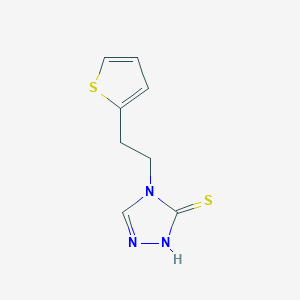
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2907850.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2907851.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2907854.png)
![methyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2907856.png)
